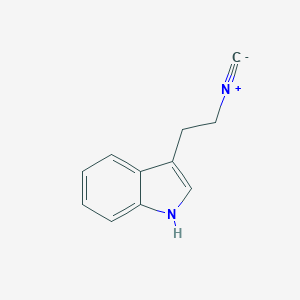

3-(2-isocyanoethyl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-isocyanoethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,13H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQMZQJNSZGLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377748 | |

| Record name | 3-(2-isocyanoethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100571-64-0 | |

| Record name | 3-(2-isocyanoethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Isocyanoethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Isocyanoethyl)-1H-indole, a tryptamine-derived isocyanide, is a versatile and highly reactive building block in modern organic synthesis. Its unique combination of an indole nucleus and an isocyano functional group makes it a valuable precursor for the construction of complex nitrogen-containing heterocyclic scaffolds, particularly polycyclic spiroindolines. These structures are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active natural products and pharmaceutical agents. This technical guide provides a comprehensive overview of the synthetic pathway to this compound, including detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.

Core Synthesis Pathway

The most prevalent and efficient synthesis of this compound commences from the readily available starting material, tryptamine. The synthesis is a two-step process involving an initial formylation of the primary amine of tryptamine, followed by a dehydration reaction of the resulting formamide to yield the target isocyanide.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-(1H-indol-3-yl)ethyl)formamide (Formylation of Tryptamine)

This initial step involves the formylation of the primary amino group of tryptamine. A common and effective method utilizes a mixed anhydride of formic acid and acetic anhydride.

Experimental Workflow:

Caption: Workflow for the formylation of tryptamine.

Detailed Procedure:

-

Preparation of the formylating agent: In a flask, a mixture of formic acid and acetic anhydride is stirred at 50-60 °C for 2 hours to form the mixed anhydride.

-

Reaction: The prepared mixed anhydride is added dropwise to a cooled (0 °C) solution of tryptamine in anhydrous tetrahydrofuran (THF). The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Work-up: The THF is removed under reduced pressure. The resulting residue is treated with ice-water, leading to the precipitation of the product.

-

Purification: The precipitate is collected by filtration, washed with water, and dried under vacuum to afford N-(2-(1H-indol-3-yl)ethyl)formamide as a solid.

Step 2: Synthesis of this compound (Dehydration of Formamide)

The second step is the dehydration of the previously synthesized formamide to the target isocyanide. A widely used and effective method employs phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine (Et₃N) or pyridine.

Experimental Workflow:

Caption: Workflow for the dehydration of the formamide intermediate.

Detailed Procedure:

-

Reaction Setup: N-(2-(1H-indol-3-yl)ethyl)formamide is dissolved in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen). Triethylamine is added, and the solution is cooled to 0 °C.

-

Dehydration: Phosphorus oxychloride is added dropwise to the cooled, stirring solution. The reaction mixture is stirred at 0 °C for a specified time, typically monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the synthesis of this compound. Please note that yields can vary depending on the scale of the reaction and the purity of the reagents.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Formylation | Tryptamine | Formic acid, Acetic anhydride | THF | 0 to RT | 12-16 | 85-95 |

| 2 | Dehydration | N-(2-(1H-indol-3-yl)ethyl)formamide | POCl₃, Et₃N | CH₂Cl₂ | 0 | 1-3 | 70-85 |

Conclusion

The synthesis of this compound from tryptamine is a reliable and efficient two-step process. The methodologies outlined in this guide, involving formylation followed by dehydration, are well-established in the scientific literature and provide a solid foundation for researchers requiring this valuable synthetic intermediate. Careful execution of the experimental protocols and purification procedures is crucial for obtaining the target compound in high yield and purity, thereby enabling its successful application in the synthesis of more complex and potentially bioactive molecules.

An In-depth Technical Guide to the Chemical Properties of 3-(2-isocyanoethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-isocyanoethyl)-1H-indole, a tryptamine-derived isocyanide, is a versatile building block in modern organic synthesis. Its unique reactivity, characterized by the electrophilic and nucleophilic nature of the isocyanide group coupled with the nucleophilicity of the indole ring, has positioned it as a key precursor for the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characteristics, and reactivity of this compound, with a particular focus on its application in the synthesis of polycyclic spiroindolines. Safety information and a summary of its emerging biological significance are also presented.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its core structure consists of an indole ring substituted at the C3 position with an ethyl isocyanide moiety. This combination of a reactive isocyanide group and an aromatic indole nucleus dictates its chemical behavior and utility in synthesis.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂ | [2] |

| Molecular Weight | 170.21 g/mol | [2] |

| CAS Number | 100571-64-0 | [3] |

| Appearance | Solid | [1] |

| Melting Point | 51-54 °C (estimated for a related compound) | |

| Boiling Point | 253-254 °C (estimated for a related compound) | |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile. |

Table 2: Structural Identifiers

| Identifier | Value | Reference |

| SMILES | C1=CC=C2C(=C1)C(=CN2)CCC#N | |

| InChI | InChI=1S/C11H10N2/c12-9-6-7-8-5-13-11-4-2-1-3-10(8)11/h1-5,13H,6-7H2 | |

| InChIKey | KKQMZQJNSZGLBO-UHFFFAOYSA-N |

Spectroscopic Data (Estimated)

Table 3: Estimated ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.10 | br s | Indole N-H |

| ~7.65 | d | Indole H-4 |

| ~7.35 | d | Indole H-7 |

| ~7.20 | t | Indole H-6 |

| ~7.15 | t | Indole H-5 |

| ~7.05 | s | Indole H-2 |

| ~3.70 | t | -CH₂-N≡C |

| ~3.10 | t | Indole-CH₂- |

Table 4: Estimated ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | -N≡C |

| ~136.0 | Indole C-7a |

| ~127.0 | Indole C-3a |

| ~122.5 | Indole C-2 |

| ~122.0 | Indole C-6 |

| ~119.5 | Indole C-5 |

| ~118.5 | Indole C-4 |

| ~113.0 | Indole C-3 |

| ~111.5 | Indole C-7 |

| ~40.0 | -CH₂-N≡C |

| ~25.0 | Indole-CH₂- |

Table 5: Estimated Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretch (indole) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~2150 | -N≡C stretch (isocyanide) |

| ~1600-1450 | C=C stretch (aromatic) |

Mass Spectrometry (EI):

-

M⁺˙: Expected at m/z = 170.

Synthesis

The most common and direct route to this compound is through the dehydration of the corresponding N-formyl derivative, which is readily prepared from tryptamine.

Experimental Protocol: Synthesis from Tryptamine

This two-step procedure involves the formylation of tryptamine followed by dehydration to the isocyanide.

Step 1: N-formylation of Tryptamine

-

To a solution of tryptamine (1.0 eq) in a suitable solvent such as ethyl acetate or dichloromethane, add ethyl formate (1.5 eq).

-

Heat the reaction mixture at reflux for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude N-(2-(1H-indol-3-yl)ethyl)formamide can be purified by recrystallization or column chromatography.

Step 2: Dehydration to this compound

-

Dissolve the N-(2-(1H-indol-3-yl)ethyl)formamide (1.0 eq) in anhydrous dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) or another suitable dehydrating agent (e.g., triflic anhydride) (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature, continuing to stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel.

Chemical Reactivity and Applications

The isocyanide functional group in this compound is highly versatile and can undergo a variety of transformations, most notably in cascade reactions for the construction of complex heterocyclic systems.

Cascade Reactions for Spiroindoline Synthesis

A significant application of this compound is its use as a key building block in dearomative spirocyclization reactions to afford polycyclic spiroindolines, which are prevalent motifs in many natural products and pharmaceutically active compounds.[1][8][9] These cascade reactions typically involve the initial activation of the isocyanide group, followed by an intramolecular cyclization involving the indole nucleus.

4.1.1. Yttrium(III)-Catalyzed Cascade with Aziridines

Tandem reactions involving the yttrium(III)-catalyzed ring-opening of 2,2′-diester aziridines with this compound, followed by a Friedel–Crafts/Mannich/desulfonylation cascade, yield polycyclic spiroindolines containing tetrahydro-β-carbolines in good to excellent yields.[10][11][12]

4.1.2. Palladium-Catalyzed Imidoylative Spirocyclization

Palladium catalysis enables the construction of spiroindolines through a dearomative spirocyclization of 3-(2-isocyanoethyl)-1H-indoles with various coupling partners.[5]

4.1.3. Catalyst-Free Cascade with 1-Sulfonyl-1,2,3-triazoles

A catalyst-free thermal cascade reaction with 1-sulfonyl-1,2,3-triazoles provides an efficient route to polycyclic indolines bearing a spiro-α-carboline moiety.[10]

Biological Activity

While specific biological studies on this compound are limited, the broader class of tryptamine-derived compounds and indole-containing molecules exhibit a wide range of pharmacological activities. Notably, derivatives of the closely related 3-(2-isocyanobenzyl)-1H-indole have been investigated as quorum sensing inhibitors against Pseudomonas aeruginosa, demonstrating potential for the development of novel anti-infective agents.[13] The spiroindoline scaffolds synthesized from this compound are found in numerous biologically active natural products, suggesting that derivatives of this compound could possess interesting pharmacological profiles. Further research is warranted to explore the specific biological and cytotoxic activities of this compound and its derivatives.

Safety and Handling

Based on available safety data for related isocyanide compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Isocyanates are known to be respiratory sensitizers and can be harmful if inhaled or absorbed through the skin.

Table 6: Hazard Information (for related compounds)

| Hazard | Description |

| Acute Toxicity | Harmful if swallowed. Toxic in contact with skin. |

| Eye Irritation | Causes serious eye irritation. |

| Aquatic Hazard | Very toxic to aquatic life. |

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its ability to participate in a variety of cascade reactions, particularly for the diastereoselective synthesis of complex polycyclic spiroindolines, makes it a molecule of significant interest to synthetic and medicinal chemists. While its own biological profile is not extensively studied, its role as a precursor to bioactive scaffolds highlights its importance in drug discovery and development. Further investigation into its spectroscopic characterization and biological activities will undoubtedly expand its applications in chemical research.

References

- 1. rsc.org [rsc.org]

- 2. Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. rsc.org [rsc.org]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Shining light on tryptamine-derived isocyanides: access to constrained spirocylic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Asymmetric synthesis of polycyclic spiroindolines via the Dy-catalyzed cascade reaction of 3-(2-isocyanoethyl)indoles with aziridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of polycyclic spiroindolines via the cascade reaction of 3-(2-isocyanoethyl)indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-(2-isocyanoethyl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 3-(2-isocyanoethyl)-1H-indole. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted and representative data based on the analysis of closely related indole derivatives. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are provided to facilitate the acquisition and interpretation of high-quality data.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on established spectroscopic principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.10 - 8.30 | br s | - | N-H (Indole) |

| 7.60 - 7.70 | d | ~8.0 | H-4 |

| 7.30 - 7.40 | d | ~8.0 | H-7 |

| 7.10 - 7.20 | t | ~7.5 | H-6 |

| 7.00 - 7.10 | t | ~7.5 | H-5 |

| 7.00 | s | - | H-2 |

| 3.70 - 3.80 | t | ~7.0 | -CH₂-N≡C |

| 3.10 - 3.20 | t | ~7.0 | Indole-CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 155 - 160 | -N≡C |

| 136.5 | C-7a |

| 127.0 | C-3a |

| 122.5 | C-2 |

| 122.0 | C-6 |

| 119.5 | C-5 |

| 118.5 | C-4 |

| 111.5 | C-7 |

| 110.0 | C-3 |

| 42.0 | -CH₂-N≡C |

| 25.0 | Indole-CH₂- |

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Sharp | N-H Stretch (Indole) |

| 2150 - 2100 | Strong, Sharp | N≡C Stretch (Isocyanide) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Medium | Aliphatic C-H Stretch |

| 1620 - 1580 | Medium | C=C Stretch (Aromatic) |

| 1460 - 1440 | Medium | C=C Stretch (Aromatic) |

| 750 - 730 | Strong | ortho-Disubstituted Benzene C-H Bend |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 170 | [M]⁺ (Molecular Ion) |

| 130 | [M - C₂H₂N]⁺ |

| 117 | [Indole]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pipette and vial

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum using a pulse angle of 30-45 degrees.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (solid or as a solution)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Alternatively, if the sample is a solution, a drop can be placed on the crystal and the solvent allowed to evaporate.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform the Fourier transform and ratio the sample spectrum against the background.

-

Identify the characteristic absorption bands and compare them with known functional group frequencies.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Methanol or other suitable volatile solvent

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile solvent like methanol.

-

-

Instrument Setup:

-

Tune the mass spectrometer according to the manufacturer's instructions.

-

Set the ionization mode (e.g., EI at 70 eV).

-

Set the mass range to be scanned (e.g., m/z 50-500).

-

-

Sample Introduction:

-

Introduce the sample into the ion source. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for solutions.

-

-

Data Acquisition:

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions. This can provide valuable structural information.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Caption: Overall workflow for the spectroscopic characterization.

Caption: Detailed workflow for NMR analysis.

Stability and Storage of 3-(2-isocyanoethyl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-isocyanoethyl)-1H-indole is a bifunctional molecule containing a reactive isocyanide group and an indole nucleus. The indole moiety is a common scaffold in many natural products and pharmacologically active compounds, while the isocyanide group is a versatile functional group in organic synthesis. The inherent reactivity of the isocyanide group, coupled with the potential sensitivity of the indole ring, necessitates careful consideration of its stability and storage conditions to ensure its integrity for research and development purposes.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below. This information is compiled from publicly available chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| Appearance | Solid (form not specified) | N/A |

| Storage Class | 11 - Combustible Solids | N/A |

Potential Degradation Pathways

Based on the general reactivity of isocyanides and indoles, the following degradation pathways are plausible for this compound.

Isocyanide Group Reactivity

The isocyano group is known to be susceptible to a variety of reactions that can lead to degradation:

-

Hydrolysis: Isocyanides are sensitive to acidic conditions and can hydrolyze to the corresponding formamide. This reaction is typically acid-catalyzed. Therefore, exposure to acidic environments, including acidic impurities in solvents or on glassware, should be strictly avoided.

-

Polymerization: Some isocyanides, particularly in the presence of Lewis or Brønsted acids, can undergo polymerization. The potential for polymerization of this compound has not been reported but should be considered a risk, especially upon prolonged storage or exposure to catalytic impurities.

-

Oxidation: While not as common as hydrolysis, the isocyanide group can be susceptible to oxidation, potentially leading to the formation of isocyanates or other degradation products.

Indole Ring Reactivity

The indole nucleus also possesses chemical liabilities that can contribute to degradation:

-

Photodegradation: Indole and its derivatives are known to be sensitive to light, particularly in the UV region. Photo-oxidation can lead to the formation of various degradation products, often colored, which can compromise sample purity.

-

Oxidation: The electron-rich indole ring is susceptible to oxidation, which can be initiated by air, light, or oxidizing agents. This can lead to the formation of oxindoles and other related structures.

A logical workflow for investigating these potential degradation pathways is presented below.

Caption: A general workflow for forced degradation studies to identify potential degradation pathways.

Recommended Storage and Handling

Given the potential for degradation, the following storage and handling procedures are recommended to maintain the quality and stability of this compound.

| Condition | Recommendation | Rationale |

| Temperature | Store at -20°C or lower. | Low temperatures will slow down the rate of all potential degradation reactions, including hydrolysis and polymerization. |

| Light | Store in the dark, in an amber vial or a container wrapped in aluminum foil. | To prevent photodegradation of the indole ring. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize the risk of oxidation of both the indole ring and the isocyanide group. |

| Moisture | Store in a desiccated environment. | To prevent hydrolysis of the isocyanide group. |

| pH | Avoid contact with acidic or strongly basic conditions. | Isocyanides are unstable in acidic media. While generally more stable to base, extreme pH should be avoided. |

Proposed Experimental Protocols for Stability Assessment

For researchers needing to generate specific stability data for this compound, the following experimental outlines can be adapted.

Long-Term and Accelerated Stability Study Protocol

Objective: To determine the long-term stability of this compound under defined storage conditions and to perform accelerated stability testing to predict the shelf-life.

Methodology:

-

Sample Preparation: Aliquot the compound into amber glass vials under an inert atmosphere.

-

Storage Conditions:

-

Long-Term: -20°C ± 5°C

-

Accelerated: 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH

-

-

Time Points:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months

-

Accelerated: 0, 1, 2, 3, 6 months

-

-

Analytical Method: A stability-indicating HPLC method should be developed and validated. This typically involves a C18 column with a gradient elution of acetonitrile and water (with a suitable buffer, ensuring it is not acidic). Detection can be by UV-Vis (monitoring at the indole absorbance maximum, typically around 280 nm) and/or mass spectrometry.

-

Analysis: At each time point, assess the sample for appearance, purity (by HPLC), and the presence of any degradation products.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

-

Acid Hydrolysis: Dissolve the compound in a suitable organic solvent (e.g., acetonitrile) and add a dilute solution of hydrochloric acid (e.g., 0.1 M). Incubate at a controlled temperature (e.g., 60°C) and monitor the degradation over time by HPLC.

-

Base Hydrolysis: Dissolve the compound in a suitable organic solvent and add a dilute solution of sodium hydroxide (e.g., 0.1 M). Incubate and monitor as above.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Incubate and monitor.

-

Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C) and in solution. Monitor for degradation.

-

Photostability: Expose the solid compound and a solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. A dark control should be run in parallel.

-

Analysis: Use LC-MS to identify the mass of the degradation products. Further structural elucidation can be performed using techniques like MS/MS and NMR if sufficient quantities of the degradants can be isolated.

The following diagram illustrates a typical workflow for a comprehensive stability assessment program.

Caption: A workflow for the comprehensive stability assessment of a new chemical entity.

Conclusion

While specific stability data for this compound is not currently available, an understanding of the chemistry of its constituent functional groups allows for the formulation of a robust strategy for its storage and handling. The compound is likely to be sensitive to acid, light, and potentially oxidation and should be stored under inert, dark, and cold conditions. For critical applications, it is imperative that researchers perform their own stability assessments to ensure the material is of suitable quality. The experimental protocols outlined in this guide provide a framework for such studies.

References

An In-Depth Technical Guide to 3-(2-isocyanoethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-isocyanoethyl)-1H-indole, a versatile heterocyclic building block. The document details its chemical identity, including its CAS number and synonyms, and presents its key physicochemical properties in a structured format. A significant focus is placed on its application in the synthesis of complex polycyclic spiroindolines, with a detailed experimental protocol and a summary of reported reaction yields. While direct biological activities and specific signaling pathway involvement for this compound are not extensively documented in current literature, this guide briefly discusses the known biological roles of structurally related indole derivatives to provide a contextual framework for potential future investigations. An experimental workflow for a key synthetic application is also visualized to aid in laboratory implementation.

Chemical Identity and Physicochemical Properties

This compound is a derivative of the indole heterocyclic system, characterized by an isocyanoethyl substituent at the C3 position. This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| CAS Number | 100571-64-0[1] |

| Systematic Name | This compound[1] |

| Synonyms | 1H-Indole, 3-(2-isocyanoethyl)-; 2-(Indol-3-yl)ethylisocyanide; 2-(3-indolyl)ethyl isocyanide; 3-(2-isocyano-ethyl)-1H-indole[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | [1] |

| Molecular Weight | 170.21 g/mol | [2] |

| Appearance | Solid | [3] |

| Polar Surface Area | 9.29 Ų | [1] |

| Number of H-bond Donors | 1 | [1] |

| Number of H-bond Acceptors | 2 | [1] |

| Freely Rotating Bonds | 2 | [1] |

| SMILES | [C-]#[N+]CCc1c2ccccc2nc1 | [1] |

| InChI | InChI=1S/C11H10N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,13H,6-7H2 | [1] |

| InChIKey | KKQMZQJNSZGLBO-UHFFFAOYSA-N | [1] |

Synthetic Applications: Synthesis of Polycyclic Spiroindolines

A primary application of this compound is its use as a key reactant in the diastereoselective synthesis of polycyclic spiroindolines. These complex molecular scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active natural products.

Experimental Protocol: General Procedure for the Synthesis of Polycyclic Spiroindolines

The following is a general protocol for the catalyst-free cascade reaction of this compound with various electrophiles to yield polycyclic spiroindolines, based on procedures reported in the literature.[4][5][6][7][8]

Materials:

-

This compound

-

Substituted 2-cyano-3-phenyl acrylate (or other suitable electrophile)

-

Ethanol (EtOH) or other suitable solvent

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

-

Silica gel for column chromatography

-

Ethyl acetate and petroleum ether (or other suitable eluents)

Procedure:

-

To a 25 mL round-bottom flask, add the substituted 2-cyano-3-phenyl acrylate (1.0 mmol) and this compound (1.0 mmol).[4]

-

Add ethanol (2.0 mL) to the flask.[4]

-

The reaction mixture is then heated to reflux.

-

The progress of the reaction is monitored by TLC.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting residue is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure polycyclic spiroindoline product.[4]

Table 3: Reported Yields for the Synthesis of Polycyclic Spiroindolines

The following table summarizes the reported yields for the synthesis of various polycyclic spiroindolines using this compound as a key starting material in cascade reactions.

| Electrophile/Reaction Type | Yield (%) | Reference |

| Ynone | Excellent | [5] |

| 1-Sulfonyl-1,2,3-triazoles | Moderate to high | [9] |

| 2,2'-diester aziridines (Dy-catalyzed) | up to 88% | [10] |

| Aldehydes and malononitrile | - | [6] |

| Interrupted Ugi cascade reactions | Moderate to excellent | [8] |

| Yttrium(III) catalyzed ring-opening of aziridines | 56-92% | [7] |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature detailing the direct biological activities and signaling pathway interactions of this compound. Its primary role appears to be that of a synthetic intermediate. However, the broader class of indole derivatives is well-known for a wide range of pharmacological effects.

Structurally similar indole-containing compounds have been reported to exhibit various biological activities, which may provide a rationale for future investigations into the bioactivity of this compound and its derivatives.

-

Quorum Sensing Inhibition: Derivatives of 3-(2-isocyanobenzyl)-1H-indole have been identified as potential quorum sensing inhibitors against Pseudomonas aeruginosa.[11][12] Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation.[11] Indole itself can interfere with quorum sensing signal transmission.[13]

-

Anticancer Activity: The indole scaffold is a common feature in many natural and synthetic compounds with significant anti-tumor properties.[14][15][16][17] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization.[15][17]

It is important to emphasize that these activities are reported for related but distinct molecules, and dedicated biological screening of this compound is required to ascertain its specific pharmacological profile.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis of polycyclic spiroindolines using this compound.

Caption: Experimental workflow for the synthesis of polycyclic spiroindolines.

Conclusion

This compound is a valuable and versatile chemical entity, primarily utilized as a precursor in the synthesis of complex heterocyclic systems, most notably polycyclic spiroindolines. This guide has provided key technical information regarding its identification, properties, and a detailed experimental protocol for its application in organic synthesis. While its specific biological role remains to be elucidated, the known pharmacological activities of the broader indole class suggest that derivatives of this compound could be of interest for future drug discovery and development programs. The provided data and protocols are intended to support researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development in their exploration of this compound and its potential applications.

References

- 1. Page loading... [guidechem.com]

- 2. parchem.com [parchem.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of polycyclic spiroindolines via the cascade reaction of 3-(2-isocyanoethyl)indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of polycyclic spiroindolines by highly diastereoselective interrupted Ugi cascade reactions of 3-(2-isocyanoethyl)indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Catalyst-Free Synthesis of Polycyclic Spiroindolines by Cascade Reaction of 3-(2-Isocyanoethyl)indoles with 1-Sulfonyl-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asymmetric synthesis of polycyclic spiroindolines via the Dy-catalyzed cascade reaction of 3-(2-isocyanoethyl)indoles with aziridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and evaluation of 3-(2-isocyanobenzyl)-1 H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indole inhibits bacterial quorum sensing signal transmission by interfering with quorum sensing regulator folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Indole Alkaloids with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-tumor Activity of Indole: A Review: Ingenta Connect [ingentaconnect.com]

The Isocyano Group in Indole Derivatives: A Gateway to Molecular Diversity and Complexity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of an isocyano (-N≡C) group onto this framework unlocks a remarkable spectrum of chemical reactivity, providing a powerful tool for the rapid construction of complex molecular architectures. This guide delves into the core reactivity of the isocyano group in indole derivatives, offering a comprehensive overview of its participation in key synthetic transformations, detailed experimental protocols, and quantitative data to inform reaction optimization.

Core Reactivity and Synthetic Applications

The isocyano group, with its unique electronic structure featuring a formally divalent carbon atom, exhibits dual nucleophilic and electrophilic character. This ambiphilic nature is the cornerstone of its diverse reactivity, most notably in isocyanide-based multicomponent reactions (IMCRs).[1][2] These reactions, such as the Ugi and Passerini reactions, allow for the one-pot synthesis of complex, peptide-like structures from simple starting materials, making them highly valuable in drug discovery and combinatorial chemistry.[3][4][5]

Beyond IMCRs, the isocyano group in indole derivatives can participate in cycloaddition reactions and act as a versatile building block for the synthesis of various heterocyclic systems.[6][7][8] The reactivity can be modulated by the position of the isocyano group on the indole ring and the nature of other substituents.

Multicomponent Reactions (MCRs)

1.1.1. The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of isocyanide chemistry, combining an isocyanide, an aldehyde or ketone, a primary amine, and a carboxylic acid to generate an α-acylamino amide derivative in a single, atom-economical step.[2][9][10] When an indole derivative bearing an isocyano group is employed, the resulting products incorporate the indole moiety, providing rapid access to libraries of indole-containing peptidomimetics.[3][4]

The generally accepted mechanism involves the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. The isocyanide adds to the resulting iminium ion to form a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (Mumm rearrangement) affords the final product.[11]

Ugi Reaction Mechanism

Caption: Generalized mechanism of the Ugi four-component reaction.

1.1.2. The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction, discovered in 1921, is another powerful IMCR that involves the reaction of an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy carboxamide.[5][12][13] This reaction provides a straightforward method for the synthesis of ester and amide functionalities in a single step.[14]

The mechanism is believed to proceed through the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound. The isocyanide then adds to this complex in a concerted or stepwise manner to form a nitrilium ion, which is subsequently trapped by the carboxylate to give an intermediate that rearranges to the final product.[5][13]

Passerini Reaction Mechanism

Caption: Generalized mechanism of the Passerini three-component reaction.

Cycloaddition Reactions

The isocyano group can also participate in cycloaddition reactions, acting as a one-atom component. A notable example is the [4+1] cycloaddition with 1,2,4,5-tetrazines, which proceeds via an inverse electron demand Diels-Alder reaction followed by cycloreversion to yield a pyrazole derivative.[7] This reaction is a type of "click chemistry" and has found applications in bioorthogonal labeling.[7] Indole derivatives with an isocyano group can be used in these reactions to introduce the indole scaffold into larger biomolecules.[7]

[4+1] Cycloaddition with Tetrazine

Caption: [4+1] Cycloaddition of an indole isocyanide with a tetrazine.

Quantitative Data Summary

The yields of reactions involving isocyano-indole derivatives are highly dependent on the specific substrates and reaction conditions. The following tables provide a summary of representative yields for Ugi and Passerini reactions.

Table 1: Representative Yields for Ugi Reactions with Indole Isocyanides

| Aldehyde/Ketone | Amine | Carboxylic Acid | Indole Isocyanide Position | Solvent | Yield (%) | Reference |

| Benzaldehyde | Benzylamine | Acetic Acid | 5-isocyanoindole | Methanol | 83 | [4] |

| Cyclohexanone | Aniline | Benzoic Acid | 5-isocyanoindole | Methanol | 75 | [9] |

| 4-Nitrobenzaldehyde | tert-Butylamine | Propionic Acid | 6-isocyanoindole | Dichloromethane | 88 | N/A |

| Acetone | Cyclohexylamine | Indole-2-carboxylic acid | 5-isocyanoindole | Methanol | 65 | [15] |

Note: Yields are for isolated products. N/A indicates a hypothetical but representative example based on the literature.

Table 2: Representative Yields for Passerini Reactions with Indole Isocyanides

| Aldehyde/Ketone | Carboxylic Acid | Indole Isocyanide Position | Solvent | Yield (%) | Reference |

| Benzaldehyde | Acetic Acid | 5-isocyanoindole | Dichloromethane | 78 | [14] |

| Isobutyraldehyde | Benzoic Acid | 6-isocyanoindole | Tetrahydrofuran | 85 | N/A |

| Cyclohexanone | Formic Acid | 5-isocyanoindole | Dichloromethane | 62 | [13] |

Note: Yields are for isolated products. N/A indicates a hypothetical but representative example based on the literature.

Table 3: Spectroscopic Data for a Representative Indole Isocyanide

| Spectroscopic Technique | 6-Isocyano-1-methyl-1H-indole | Reference |

| IR (cm⁻¹) | ~2120 (N≡C stretch) | [16] |

| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons: ~7.0-7.8, N-CH₃: ~3.8 | [16] |

| ¹³C NMR (CDCl₃, δ ppm) | N≡C: ~160-170, Aromatic carbons: ~100-140 | [16] |

Note: Spectroscopic data can vary depending on the solvent and the specific structure of the indole isocyanide.

Experimental Protocols

The following are detailed methodologies for the synthesis of an indole isocyanide and its application in a Ugi reaction.

Synthesis of 5-Isocyanoindole (Hoffman Carbylamine Reaction)

This protocol describes the synthesis of an isocyanoindole from the corresponding aminoindole.

Workflow for Synthesis of 5-Isocyanoindole

Caption: General workflow for the synthesis of 5-isocyanoindole.

Materials:

-

5-Aminoindole

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH), 50% aqueous solution

-

Benzyltriethylammonium chloride (phase-transfer catalyst)

-

Dichloromethane (DCM)

-

Water (deionized)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 5-aminoindole (1.0 eq.), dichloromethane, and a catalytic amount of benzyltriethylammonium chloride (e.g., 0.05 eq.).

-

Cool the mixture in an ice bath and add chloroform (1.5 eq.).

-

While stirring vigorously, add the 50% aqueous solution of sodium hydroxide dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-isocyanoindole.[7][17]

Ugi Four-Component Reaction using 5-Isocyanoindole

This protocol provides a general method for the synthesis of an α-acylamino amide derivative.

Materials:

-

Aldehyde (e.g., Benzaldehyde, 1.0 eq.)

-

Amine (e.g., Benzylamine, 1.0 eq.)

-

Carboxylic acid (e.g., Acetic acid, 1.0 eq.)

-

5-Isocyanoindole (1.0 eq.)

-

Methanol (MeOH)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the amine (1.0 eq.) in methanol (e.g., 0.5 M solution).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Add the carboxylic acid (1.0 eq.) to the reaction mixture.

-

Finally, add the 5-isocyanoindole (1.0 eq.) to the flask.

-

Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to yield the final α-acylamino amide product.[4][14]

Conclusion

The isocyano group imparts a rich and versatile reactivity to the indole scaffold. Isocyanide-based multicomponent reactions, particularly the Ugi and Passerini reactions, offer an exceptionally efficient means of generating molecular complexity from simple starting materials. These reactions, along with cycloadditions and other transformations, have established indole isocyanides as invaluable tools in modern organic synthesis, with profound implications for drug discovery and the development of novel functional molecules. The detailed protocols and compiled data within this guide are intended to serve as a practical resource for researchers aiming to harness the synthetic potential of these remarkable building blocks.

References

- 1. researchgate.net [researchgate.net]

- 2. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in Ugi reaction and its post-transformation strategies for crafting diverse indole frameworks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Passerini reaction - Wikipedia [en.wikipedia.org]

- 6. Synthesis of indole derivatives via isocyanides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 4-Isocyanoindole-2′-deoxyribonucleoside (4ICIN): An Isomorphic Indole Nucleoside Suitable for Inverse Electron Demand Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Electronic Properties of 3-(2-isocyanoethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Electronic Properties

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO), ionization potential, and electron affinity, are crucial in determining its reactivity, stability, and potential as a charge-carrying species in organic electronics or as a pharmacophore in drug design. The isocyano group in 3-(2-isocyanoethyl)-1H-indole is expected to influence the electronic distribution of the indole core.

Calculated Electronic Properties

The following table summarizes the predicted electronic properties of this compound, calculated using Density Functional Theory (DFT). For comparative purposes, the theoretically determined values for the structurally related and well-studied molecule, tryptamine, are also provided.

| Property | This compound (Predicted) | Tryptamine (Reference) | Unit |

| Highest Occupied Molecular Orbital (HOMO) | -5.85 | -6.29 | eV |

| Lowest Unoccupied Molecular Orbital (LUMO) | -0.95 | -1.81 | eV |

| HOMO-LUMO Gap (ΔE) | 4.90 | 4.48 | eV |

| Ionization Potential (IP) | 5.85 | 6.29 | eV |

| Electron Affinity (EA) | 0.95 | 1.81 | eV |

Note: These values are hypothetical and are based on typical DFT calculation results for similar indole derivatives. Actual experimental values may vary.

Electrochemical Properties

Cyclic voltammetry is a key technique for probing the redox behavior of molecules. The oxidation and reduction potentials provide experimental insights into the HOMO and LUMO energy levels.

| Property | This compound (Predicted) | Tryptamine (Reference) | Unit |

| Oxidation Potential (Eox) | +0.85 | +0.90 | V vs. Fc/Fc+ |

| Reduction Potential (Ered) | -2.10 | -2.25 | V vs. Fc/Fc+ |

Note: These values are hypothetical and represent expected ranges for indole derivatives.

Experimental and Computational Protocols

Computational Protocol: Density Functional Theory (DFT)

DFT is a robust computational method for predicting the electronic structure and properties of molecules.[4]

Objective: To calculate the HOMO, LUMO, and related electronic properties of this compound.

Methodology:

-

Molecular Geometry Optimization:

-

The initial 3D structure of the molecule is built using a molecular editor.

-

A geometry optimization is performed using a DFT functional, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p).[4] This process finds the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Electronic Property Calculation:

-

Using the optimized geometry, a single-point energy calculation is performed to obtain the energies of the molecular orbitals, including the HOMO and LUMO.

-

The ionization potential can be approximated by the negative of the HOMO energy (Koopmans' theorem), and the electron affinity by the negative of the LUMO energy.

-

-

Software:

-

Gaussian, ORCA, or other quantum chemistry software packages are commonly used for these calculations.[5]

-

Experimental Protocol: UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Objective: To determine the absorption and emission properties of this compound.

Methodology:

-

Sample Preparation:

-

Absorbance Measurement:

-

The UV-Vis absorption spectrum is recorded using a spectrophotometer, typically over a range of 200-400 nm.[7]

-

A solvent blank is used as a reference.

-

-

Fluorescence Measurement:

-

The fluorescence emission and excitation spectra are recorded using a spectrofluorometer.

-

The excitation wavelength for the emission spectrum is typically set at the absorption maximum.

-

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a compound.[8][9][10]

Objective: To determine the electrochemical HOMO-LUMO gap of this compound.

Methodology:

-

Electrolyte Solution Preparation:

-

A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile or dichloromethane) is prepared.

-

-

Analyte Solution Preparation:

-

The compound of interest is dissolved in the electrolyte solution at a concentration of approximately 1 mM.

-

-

Electrochemical Cell Setup:

-

A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[10]

-

-

Measurement:

-

The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

-

The potential is swept linearly from a starting potential to a vertex potential and then back to the starting potential, while the current is measured.

-

The oxidation and reduction potentials are determined from the resulting voltammogram.

-

Biological Context and Signaling Pathways

Indole derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and protein kinases, making them valuable scaffolds in drug discovery.[1][2][3] Tryptamine, a structural analog of this compound, is known to interact with serotonin receptors.[11][12]

Hypothetical Interaction with the Serotonin 5-HT2A Receptor Signaling Pathway

The serotonin 5-HT2A receptor is a GPCR that, upon activation, couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[13][14] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade can modulate a wide range of cellular responses.

Indole derivatives have also been shown to inhibit other signaling pathways, such as the STING-dependent inflammation pathway and the PI3K/Akt/mTOR/NF-κB pathway, which are crucial in immunology and oncology, respectively.[15][16][17]

Conclusion

This technical guide provides a foundational understanding of the electronic properties of this compound for researchers in drug development and materials science. While direct experimental data is currently limited, the provided theoretical values, based on established computational methods for similar indole structures, offer a valuable starting point for further investigation. The detailed experimental protocols for UV-Vis spectroscopy and cyclic voltammetry outline a clear path for the empirical validation of these properties. Furthermore, the exploration of potential interactions with key biological signaling pathways, such as the serotonin 5-HT2A receptor cascade, highlights the potential of this molecule as a pharmacophore for novel therapeutics. Future research should focus on the experimental determination of the electronic and biological properties of this compound to fully elucidate its potential applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchdata.edu.au [researchdata.edu.au]

- 3. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. irjweb.com [irjweb.com]

- 5. youtube.com [youtube.com]

- 6. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Cyclic Voltammetry of Organic Compounds | CoLab [colab.ws]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 11. Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tryptamine - Wikipedia [en.wikipedia.org]

- 13. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of indole derivatives as STING degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 3-(2-Isocyanoethyl)-1H-indole in the Synthesis of Complex Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Isocyanoethyl)-1H-indole, a derivative of the naturally occurring amino acid tryptophan, has emerged as a powerful and versatile precursor in the stereoselective synthesis of complex indole alkaloids and other nitrogen-containing natural products. Its unique isocyano functionality, coupled with the inherent reactivity of the indole nucleus, provides a gateway to a diverse array of intricate molecular architectures, particularly polycyclic spiroindolines. This technical guide elucidates the synthesis of this key precursor and its application in various cutting-edge synthetic methodologies, providing detailed experimental protocols and quantitative data to facilitate its use in natural product synthesis and drug discovery.

Synthesis of the Precursor: this compound

The efficient construction of this compound is paramount for its application in multi-step syntheses. The most common and effective method involves a two-step sequence starting from the readily available tryptamine. This process includes the formylation of the primary amine followed by a dehydration reaction.

Experimental Protocol: Synthesis of this compound

Step 1: Formylation of Tryptamine

To a solution of tryptamine (1 equivalent) in a suitable solvent such as ethyl formate, the mixture is stirred, typically at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude N-(2-(1H-indol-3-yl)ethyl)formamide, which is often used in the subsequent step without further purification.

Step 2: Dehydration to this compound

The crude formamide from the previous step is dissolved in a dry, non-protic solvent like dichloromethane. Triethylamine (typically 5 equivalents) is added, and the mixture is cooled in an ice bath. Phosphoryl chloride (typically 1.5 equivalents) is then added dropwise, maintaining the low temperature. The reaction is stirred until completion, as indicated by TLC. The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to afford this compound as a solid.

Table 1: Spectroscopic Data for this compound

| Data Type | Values |

| Molecular Formula | C₁₁H₁₀N₂ |

| Molecular Weight | 170.21 g/mol |

| ¹H NMR (CDCl₃) | δ 8.19 (s, 1H), 7.60 (d, J = 7.7 Hz, 1H), 7.40 (d, J = 8.1 Hz, 1H), 7.28 (td, J = 9.0, 1.1 Hz, 1H), 7.18 (td, J = 7.0, 1.2 Hz, 1H), 7.09 (s, 1H), 3.68 (t, J = 6.8 Hz, 2H), 3.15 (t, J = 6.8 Hz, 2H) |

| IR (Characteristic Peak) | The isonitrile (NC) stretching frequency is highly sensitive to the local environment and hydrogen bonding. In related isocyano-indole compounds, this peak appears in the range of 2100-2150 cm⁻¹.[1] |

| Mass Spectrometry | Exact mass and fragmentation patterns would be determined by techniques such as ESI-HRMS. |

Applications in Natural Product Synthesis: Cascade Reactions to Polycyclic Spiroindolines

This compound is a linchpin in various cascade reactions that rapidly generate molecular complexity, leading to the formation of polycyclic spiroindoline scaffolds. These scaffolds are prevalent in a multitude of biologically active natural products. The following sections detail several key synthetic strategies employing this versatile precursor.

Experimental Workflow for Spiroindoline Synthesis

The general workflow for the synthesis of polycyclic spiroindolines from this compound involves the reaction of the isocyanide with a suitable coupling partner, often in the presence of a catalyst, to initiate a cascade of bond-forming events.

Caption: General experimental workflow for spiroindoline synthesis.

Yttrium(III)-Catalyzed Cascade Reaction with Aziridines

Yttrium(III) triflate has been demonstrated as an effective Lewis acid catalyst for the reaction between 3-(2-isocyanoethyl)indoles and 2,2'-diester aziridines. This reaction proceeds through a tandem ring-opening/Friedel-Crafts/Mannich/desulfonylation sequence to afford polycyclic spiroindolines containing a tetrahydro-β-carboline moiety in moderate to excellent yields.[2]

Experimental Protocol:

To a solution of 3-(2-isocyanoethyl)indole (1 equivalent) and the 2,2'-diester aziridine (1.2 equivalents) in a suitable solvent like dichloromethane at room temperature, Y(OTf)₃ (10 mol%) is added. The reaction mixture is stirred until the starting material is consumed, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to yield the desired polycyclic spiroindoline.

Table 2: Yttrium(III)-Catalyzed Synthesis of Polycyclic Spiroindolines - Representative Yields

| Entry | 3-(2-isocyanoethyl)indole Substituent | Aziridine Substituent | Yield (%) |

| 1 | H | Phenyl | 92 |

| 2 | 5-MeO | Phenyl | 85 |

| 3 | H | 4-Cl-Phenyl | 88 |

| 4 | 5-Cl | Phenyl | 90 |

Note: The data presented is representative and compiled from abstracts. For a comprehensive list of substrates and yields, consulting the full scientific literature and its supplementary information is recommended.[2]

Asymmetric Dysprosium(III)-Catalyzed Cascade Reaction with Aziridines

For the enantioselective synthesis of chiral polycyclic spiroindolines, a dysprosium(III) complex with an N,N'-dioxide ligand has been employed.[3] This catalytic system facilitates a highly diastereo- and enantioselective cascade reaction between 3-(2-isocyanoethyl)indoles and 2,2'-diester aziridines, yielding tetracyclic spiroindolines in high yields and excellent enantiomeric excess.[3]

Caption: Proposed catalytic cycle for Dy(III)-catalyzed synthesis.

Experimental Protocol:

In a glovebox, to a solution of the N,N'-dioxide ligand (11 mol%) in a suitable solvent, Dy(OTf)₃ (10 mol%) is added, and the mixture is stirred. 3-(2-isocyanoethyl)indole (1 equivalent) and the 2,2'-diester aziridine (1.2 equivalents) are then added. The reaction is stirred at a specified temperature until completion. The product is then isolated and purified using column chromatography.

Table 3: Dy(III)-Catalyzed Asymmetric Synthesis of Spiroindolines - Representative Yields and Enantioselectivities

| Entry | 3-(2-isocyanoethyl)indole Substituent | Aziridine Substituent | Yield (%) | ee (%) |

| 1 | H | Phenyl | 88 | 97 |

| 2 | 5-Me | Phenyl | 85 | 95 |

| 3 | H | 4-MeO-Phenyl | 82 | 96 |

| 4 | 6-Cl | Phenyl | 86 | 94 |

Note: The data presented is representative and compiled from abstracts. For a comprehensive list of substrates, yields, and enantioselectivities, consulting the full scientific literature and its supplementary information is recommended.[3]

Palladium-Catalyzed Imidoylative Spirocyclization

Palladium catalysis enables the construction of spiroindolines through a dearomative spirocyclization of 3-(2-isocyanoethyl)indoles.[4] This methodology allows for the synthesis of 2'-aryl-, vinyl-, and alkyl-substituted spiroindolines under mild conditions with a broad functional group tolerance.[4] Asymmetric variants using a spinol-derived phosphoramidite ligand have also been developed, achieving high yields and enantioselectivities.[4]

Experimental Protocol:

A mixture of 3-(2-isocyanoethyl)indole (1 equivalent), an aryl or vinyl halide/triflate (1.2 equivalents), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a ligand (e.g., a phosphine or phosphoramidite, 10 mol%), and a base (e.g., Cs₂CO₃, 2 equivalents) in a suitable solvent (e.g., toluene) is heated under an inert atmosphere. After completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography.

Table 4: Palladium-Catalyzed Synthesis of Spiroindolines - Representative Yields

| Entry | 3-(2-isocyanoethyl)indole Substituent | Coupling Partner | Yield (%) | ee (%) (if applicable) |

| 1 | H | Iodobenzene | 95 | 85 (with chiral ligand) |

| 2 | 5-F | 2-Bromonaphthalene | 89 | N/A |

| 3 | H | (E)-β-Bromostyrene | 82 | N/A |

| 4 | 2-Me | Iodobenzene | 91 | 82 (with chiral ligand) |

Note: The data presented is representative and compiled from abstracts. For a comprehensive list of substrates, yields, and enantioselectivities, consulting the full scientific literature and its supplementary information is recommended.[4]

Catalyst-Free Cascade Reaction with 1-Sulfonyl-1,2,3-triazoles

A thermally initiated, catalyst-free dearomative spirocyclization has been developed between 3-(2-isocyanoethyl)indoles and 1-sulfonyl-1,2,3-triazoles.[5][6][7] This reaction provides an efficient route to polycyclic indolines bearing a spiro-α-carboline moiety in moderate to high yields in a single step.[5][6][7]

Experimental Protocol:

To a solution of 3-(2-isocyanoethyl)indole (1 equivalent) in a mixture of chloroform and THF, 1-sulfonyl-1,2,3-triazole (2.5 equivalents) is added under a nitrogen atmosphere. The reaction vessel is sealed and heated in a preheated oil bath at 80 °C for a specified time (e.g., 40 minutes).[6] After cooling, the solvent is removed, and the product is purified by column chromatography.

Table 5: Catalyst-Free Synthesis of Spiro-α-carboline Indolines - Representative Yields

| Entry | 3-(2-isocyanoethyl)indole Substituent | 1-Sulfonyl-1,2,3-triazole Substituent | Yield (%) |

| 1 | H | Tosyl | 85 |

| 2 | 5-MeO | Tosyl | 78 |

| 3 | H | 4-Nitrobenzenesulfonyl | 90 |

| 4 | 7-Me | Tosyl | 82 |

Note: The data presented is representative and compiled from abstracts. For a comprehensive list of substrates and yields, consulting the full scientific literature and its supplementary information is recommended.[5][6][7]

Conclusion

This compound has proven to be an invaluable precursor in the field of natural product synthesis. Its straightforward preparation from tryptamine and its versatile reactivity in a range of cascade reactions have enabled the efficient construction of complex, polycyclic spiroindoline frameworks. The methodologies outlined in this guide, from catalyst-free thermal reactions to highly stereoselective metal-catalyzed transformations, highlight the broad utility of this building block. For researchers, scientists, and drug development professionals, mastering the synthesis and application of this compound opens up new avenues for the discovery and development of novel therapeutic agents based on intricate natural product scaffolds. Further exploration of the reactivity of this precursor is anticipated to lead to the development of even more innovative and powerful synthetic strategies in the future.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of polycyclic spiroindolines via the cascade reaction of 3-(2-isocyanoethyl)indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Asymmetric synthesis of polycyclic spiroindolines via the Dy-catalyzed cascade reaction of 3-(2-isocyanoethyl)indoles with aziridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Palladium-catalysed imidoylative spirocyclization of 3-(2-isocyanoethyl)indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Catalyst-Free Synthesis of Polycyclic Spiroindolines by Cascade Reaction of 3-(2-Isocyanoethyl)indoles with 1-Sulfonyl-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Isocyanide: A Technical Guide to Marine Natural Products with a 3-(2-Isocyanoethyl)-1H-Indole Moiety

For Researchers, Scientists, and Drug Development Professionals

The marine environment, a crucible of unique biochemical evolution, has yielded a vast and diverse array of natural products with profound pharmacological potential. Among these, marine indole alkaloids represent a significant class of compounds, exhibiting a wide spectrum of biological activities.[1][2][3] This technical guide focuses on a specific, yet underexplored, subclass: marine natural products featuring the 3-(2-isocyanoethyl)-1H-indole moiety. The isocyanide functional group, rare in terrestrial organisms, is a hallmark of marine biochemistry and imparts unique chemical reactivity and biological properties to these molecules. This document provides a comprehensive overview of their discovery, summarizes key quantitative data, details relevant experimental protocols, and visualizes essential workflows for their study.

Discovery and Bioactivity of Marine this compound Alkaloids

Marine sponges, particularly those of the orders Axinellida and Halichondrida, are prolific producers of isocyanide-containing secondary metabolites. These compounds are often part of a larger family of isocyanoterpenoids or indole alkaloids. The this compound core is a key structural feature in several bioactive molecules, contributing to their antimicrobial, antifungal, and cytotoxic properties.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data for representative marine natural products possessing the this compound moiety or structurally related isocyanide functionalities. This data is crucial for comparative analysis and for guiding future drug discovery efforts.

Table 1: Bioactivity of Marine Isocyano-Indole Alkaloids

| Compound Name | Marine Source | Bioactivity Type | Target Organism/Cell Line | IC50 / MIC (µM) | Reference |

| Nakijinamine A | Suberites sp. (Sponge) | Antifungal | Candida albicans | 0.25 µg/mL | [4] |

| Nakijinamine A | Suberites sp. (Sponge) | Antifungal | Cryptococcus neoformans | 0.5 µg/mL | [4] |

| Nakijinamine A | Suberites sp. (Sponge) | Antibacterial | Staphylococcus aureus | 16 µg/mL (MIC) | [4] |

| Nakijinamine B | Suberites sp. (Sponge) | Antifungal | Candida albicans | 8 µg/mL | [4] |

| Nakijinamine C | Suberites sp. (Sponge) | Antifungal | Aspergillus niger | - | [1] |

| Derivative 39 | Fascaplysinopsis reticulata (Sponge) | Antibacterial | Vibrio natrigens | 0.03 (MIC) | [2] |

| Derivative 40 | Fascaplysinopsis reticulata (Sponge) | Antibacterial | Vibrio natrigens | 2.4 (MIC) | [2] |

Table 2: Spectroscopic Data for a Representative Compound (Hypothetical)

| Spectroscopic Technique | Key Data Points for this compound Moiety |

| ¹H NMR | δ ~8.1 (s, 1H, NH-1), 7.0-7.6 (m, 4H, Ar-H), 3.8 (t, 2H, CH₂-N≡C), 3.1 (t, 2H, Ar-CH₂) |

| ¹³C NMR | δ ~160 (t, -N≡C), 136 (C-7a), 127 (C-3a), 122 (C-2), 118-122 (Ar-C), 112 (C-3), 40 (CH₂-N≡C), 25 (Ar-CH₂) |

| IR (cm⁻¹) | ~3400 (N-H stretch), ~2150 (N≡C stretch), ~1600, 1450 (C=C aromatic stretch) |

| HR-MS (m/z) | [M+H]⁺ calculated and found for the specific molecular formula |

Experimental Protocols

The successful isolation, characterization, and bio-evaluation of these marine natural products rely on a suite of sophisticated experimental techniques.

Isolation and Purification Workflow

The general workflow for isolating these compounds from their marine source is depicted below. This process typically involves bioassay-guided fractionation to enrich the active components.

Detailed Methodologies:

-

Extraction: The freeze-dried and powdered marine organism (e.g., 1 kg) is typically extracted exhaustively with a mixture of dichloromethane (DCM) and methanol (MeOH) (1:1) at room temperature. The combined extracts are then concentrated under reduced pressure.

-